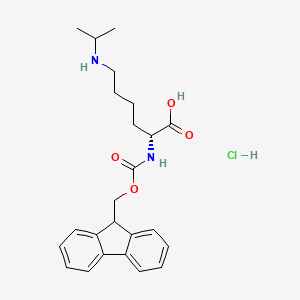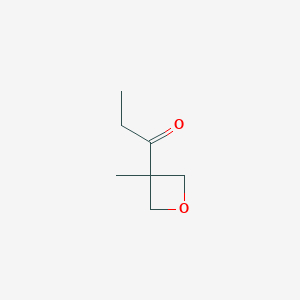
1-(3-Methyloxetan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyloxetan-3-yl)propan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.16 g/mol . It is a ketone derivative, characterized by the presence of a three-membered oxetane ring substituted with a methyl group at the third position and a propanone group at the first position.
Preparation Methods
The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetan-3-ol with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow processes and optimization of reaction parameters to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-(3-Methyloxetan-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring or the ketone group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyloxetan-3-yl)propan-1-one has various applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and oxetanes.
Medicine: Research into potential pharmaceutical applications, such as drug development and the study of biological activity, is ongoing.
Mechanism of Action
The mechanism of action of 1-(3-Methyloxetan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the oxetane ring can participate in ring-opening reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
1-(3-Methyloxetan-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Methyloxetan-3-yl)propan-1-ol: This compound is the reduced form of this compound and contains an alcohol group instead of a ketone group.
1-(3-Methyloxetan-3-yl)butan-1-one: This compound has a similar structure but with an additional carbon atom in the alkyl chain, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the oxetane ring and the ketone group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(3-methyloxetan-3-yl)propan-1-one |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)7(2)4-9-5-7/h3-5H2,1-2H3 |
InChI Key |
YEKIPXROTNKYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(COC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


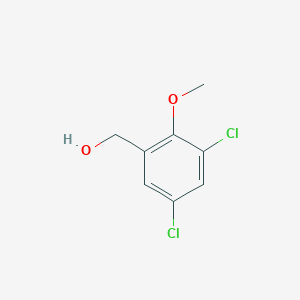
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
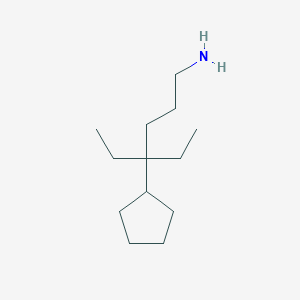
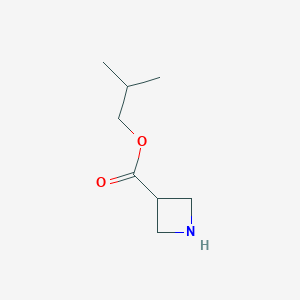
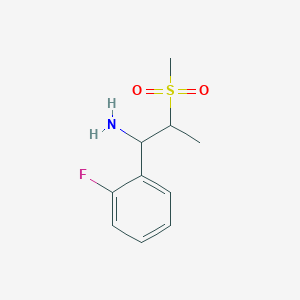

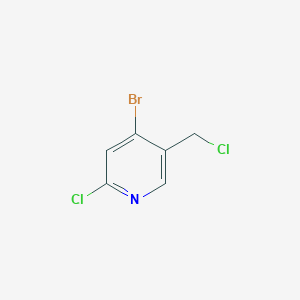

![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
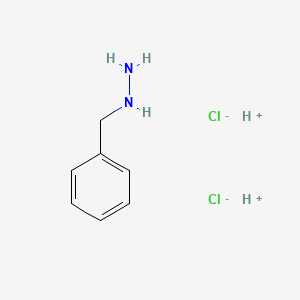
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
